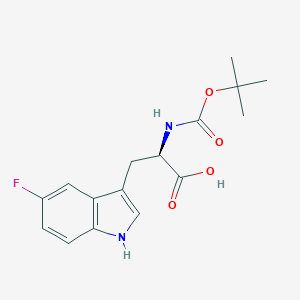

Boc-5-Fluoro-D-tryptophan

説明

Boc-5-Fluoro-D-tryptophan is a chemical compound used in scientific research. It offers perplexity and burstiness, allowing for diverse applications in studies related to drug development, neuropharmacology, and protein engineering. It has a molecular weight of 322.34 .

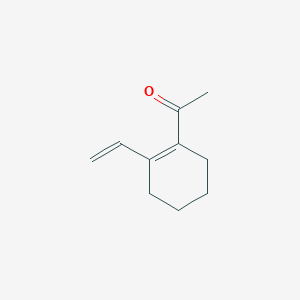

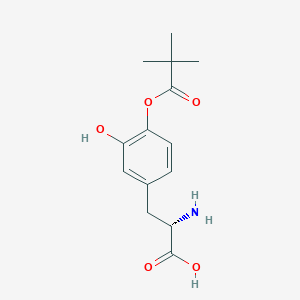

Molecular Structure Analysis

The linear formula for Boc-5-Fluoro-D-tryptophan is C16H19FN2O4 . The molecular structure of this compound involves a fluorine substitution which can potentially affect how the molecule binds to the enzyme’s active site.Chemical Reactions Analysis

Boc-5-Fluoro-D-tryptophan can be used to study enzymes that interact with tryptophan. The fluorine substitution can potentially affect how the molecule binds to the enzyme’s active site, providing insights into the enzyme’s mechanism of action.科学的研究の応用

Biomacromolecule Orientation and Dynamics : 5F-Trp is used as a sensitive probe for studying the orientation and dynamics of biomacromolecules in situ, aligning with the indole ring symmetry (Zhao et al., 2007).

Protein Folding Analysis : It has reduced fluorescence lifetime heterogeneity compared to tryptophan, making it a superior candidate for energy donor in FRET experiments. This property enables more precise estimation of intramolecular distance distributions during protein folding and unfolding (Sarkar et al., 2011).

Peptide Chemistry Building Blocks : An efficient pathway for the synthesis of (S)-5,6-dibromo-tryptophan derivatives, which are crucial building blocks for peptide chemistry, has been presented (Mollica et al., 2011).

Cancer Immunotherapy : L-5-[18F]fluorotryptophan measures IDO1 and TDO2 activity in tumor cells, potentially aiding in cancer immunotherapy by reversing immune dysfunction (Tang et al., 2017).

Fluorescence Spectroscopy : 5-fluorotryptophan in proteins allows for simultaneous measurement of multiple distances between it and a RET acceptor, facilitating a more straightforward interpretation of time-resolved fluorescence protein data (Broos et al., 2004).

Drug Delivery Applications : N-Boc-L-tryptophan-based amphiphilic BAB triblock copolymers show potential in drug delivery due to their hydrodynamic size, spherical micelles, and potential for drug stabilization in hydrophobic cores (Voda et al., 2016).

Safety And Hazards

特性

IUPAC Name |

(2R)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFODZRINGCUSL-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-5-Fluoro-D-tryptophan | |

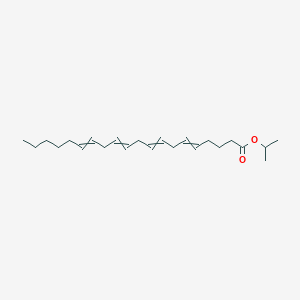

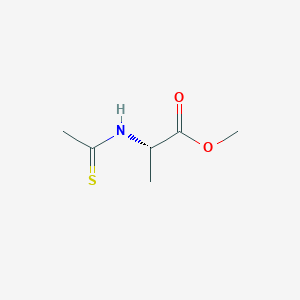

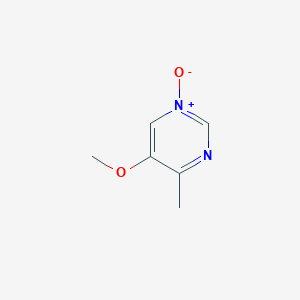

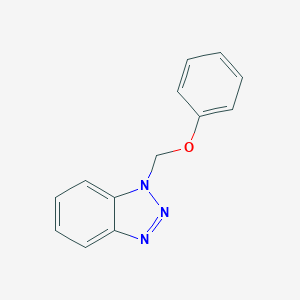

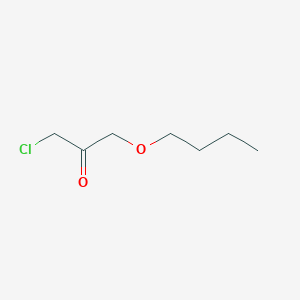

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)